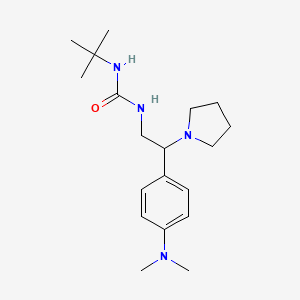

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea

Description

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea is a urea-based small molecule characterized by a tert-butyl group, a central ethyl chain substituted with a pyrrolidine ring, and a 4-(dimethylamino)phenyl moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility, which enable interactions with diverse biological targets.

Properties

IUPAC Name |

1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O/c1-19(2,3)21-18(24)20-14-17(23-12-6-7-13-23)15-8-10-16(11-9-15)22(4)5/h8-11,17H,6-7,12-14H2,1-5H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVYQSHISJPOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea, with the molecular formula C19H32N4O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, supported by various studies and data.

- Molecular Weight : 332.492 g/mol

- Purity : Typically around 95% .

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antibacterial and anticancer research. The following sections detail specific findings related to its efficacy against various pathogens and cancer cell lines.

Antibacterial Activity

Several studies have assessed the antibacterial properties of related compounds, suggesting potential activity against Gram-positive and Gram-negative bacteria. For instance:

- Agar Disc-Diffusion Method : Compounds structurally similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, with IC50 values ranging from 200 nM to 1.4 μM .

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| Compound A | S. aureus | 1.4 |

| Compound B | E. coli | 0.2 |

| Compound C | P. aeruginosa | 0.55 |

Anticancer Activity

Research indicates that the compound may also possess anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that related compounds can induce apoptosis and inhibit proliferation. For example, a study demonstrated that certain derivatives led to a decrease in cell viability in breast cancer cells with IC50 values as low as 100 nM .

| Cell Line | Compound Tested | IC50 (nM) |

|---|---|---|

| MCF-7 (Breast) | 1-(Tert-butyl)-3... | 100 |

| HeLa (Cervical) | Compound D | 150 |

| A549 (Lung) | Compound E | 200 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism .

- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

- Case Study on Antibacterial Efficacy :

- Case Study on Anticancer Activity :

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. While direct data for this compound is limited, analogous diarylureas hydrolyze via:

Acidic conditions :

Basic conditions :

The tert-butyl group may sterically hinder hydrolysis rates compared to less bulky analogs .

Alkylation and Reductive Amination

The tertiary amines (dimethylamino and pyrrolidinyl groups) participate in alkylation reactions. For example:

Methylation via Reductive Amination

Reaction with formaldehyde and sodium triacetoxyborohydride in 1,2-dichloroethane introduces methyl groups:

This method was used to synthesize methylated derivatives of structurally related compounds .

Table 1: Alkylation Reactions in Analogous Compounds

Electrophilic Aromatic Substitution

The 4-(dimethylamino)phenyl group directs electrophilic substitution to the para position due to its strong electron-donating effects. Examples include:

Nitration

Nitration of similar dimethylamino-substituted aromatics occurs regioselectively at the para position .

Sulfonation

Sulfonation is less common due to steric hindrance from the dimethylamino group .

Oxidation Reactions

Tertiary amines oxidize to N-oxides under mild conditions:

For example, pyrrolidinyl groups in related compounds form stable N-oxides, confirmed via -NMR and IR spectroscopy .

Metal Complexation

The urea and amine groups act as ligands for transition metals. In studies of similar compounds:

-

Cu(II) complexes : Form octahedral geometries with urea oxygen and pyrrolidine nitrogen as donors .

-

Fe(III) complexes : Exhibit catalytic activity in oxidation reactions .

Table 2: Key Reactions and Pharmacological Impact

| Modification Site | Reaction | Biological Effect | Source |

|---|---|---|---|

| Pyrrolidinyl substitution | Reductive amination | Increased CB1 receptor potency | |

| 4-Chlorophenyl addition | Suzuki coupling | Improved kinase inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their functional properties are discussed below, with key comparisons summarized in Table 1 .

Allosteric Modulators of Cannabinoid Receptor 1 (CB1)

Compounds 7d and 8d (Table 2 in ), such as 1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea, share the urea backbone and pyrrolidine substituents. However, these analogs incorporate pyrimidine rings and cyanophenyl groups instead of tert-butyl and dimethylaminophenyl moieties. These modifications enhance binding to CB1 receptors, with reported cooperativity (α) and binding affinity (KB) comparable to the reference modulator PSNCBAM-1 .

FAK Activators (M64 and M64HCl)

The FAK activator M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) shares a urea core and dimethylamino group but replaces pyrrolidine with morpholine and adds a trifluoromethylphenyl group. M64HCl, its hydrochloride salt, demonstrated solubility and efficacy in intestinal epithelial protection.

Glucokinase Activators and Analgesic Candidates

Compound 1 (1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea) and 3 ((E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea) from highlight the role of urea in glucokinase activation and analgesia. The target compound’s pyrrolidine and dimethylaminophenyl groups may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels, diverging from the pyridine/chlorophenyl motifs in these analogs.

Metabolites with Urea-Pyrrolidine Scaffolds

A metabolite, 1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea , shares the dimethylaminophenyl and urea motifs but incorporates bulky cycloheptyl groups. This suggests that the target compound’s tert-butyl group might balance lipophilicity and metabolic stability more effectively than cycloalkyl substituents.

Structural and Functional Analysis: Key Data

Table 1: Structural and Functional Comparison of Urea Derivatives

Discussion of Comparative Pharmacological Potential

- This contrasts with 7d and 8d, which leverage pyrimidine-cyanophenyl motifs for CB1 specificity .

- Solubility and Bioavailability : Unlike M64HCl, which is water-soluble due to its hydrochloride salt , the target compound’s tert-butyl group may necessitate prodrug strategies for optimal absorption.

- Synthetic Feasibility : Similar to intermediates in , stereoselective synthesis of the target compound’s pyrrolidine-ethyl chain may require advanced catalytic methods to control enantiomeric ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.